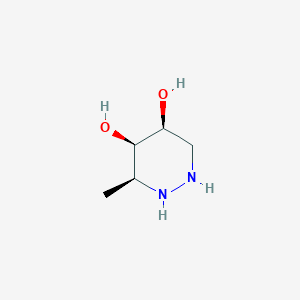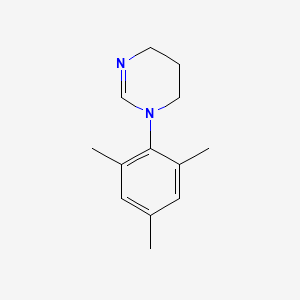![molecular formula C10H12N2O B15247256 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine CAS No. 95407-89-9](/img/structure/B15247256.png)
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with pyrazine precursors. For instance, the transition-metal-free strategy described by Trofimov involves three steps:
- Cross-coupling of pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired pyrrolopyrazine .
Análisis De Reacciones Químicas
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a potential candidate for drug development.
Medicine: Its anti-inflammatory and antitumor properties are being explored for therapeutic applications.
Industry: The compound is used in the development of organic materials and natural products.
Mecanismo De Acción
The exact mechanism of action of 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in microbial growth or inflammation. Further research is needed to elucidate the precise molecular mechanisms .
Comparación Con Compuestos Similares
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
- 1,3-Dimethylpyrrolo[1,2-A]pyrazine
- 2-Methoxy-3-(1-methylpropyl)pyrazine
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine-7-carboxylate
These compounds share similar structural features but differ in their substituents and biological activities.
Propiedades
Número CAS |
95407-89-9 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-methoxy-3,7-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2O/c1-7-4-9-10(13-3)11-8(2)6-12(9)5-7/h4-6H,1-3H3 |
Clave InChI |
FCCMQWQFZLTBLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C=C(N=C(C2=C1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


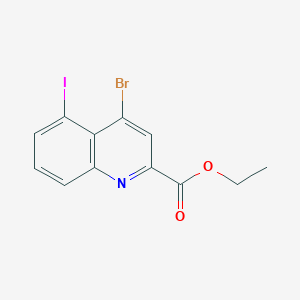

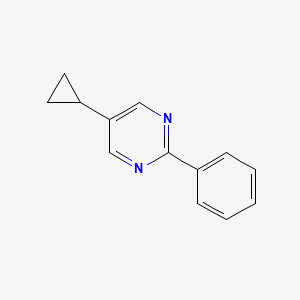



![7-Bromothiazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B15247232.png)
![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
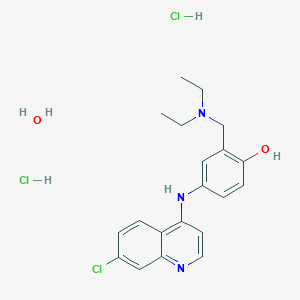
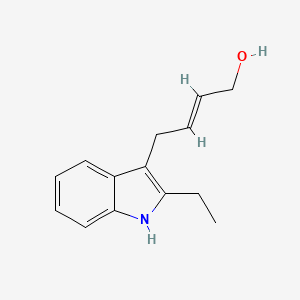
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
